(6-Chloro-4-fluoropyridin-3-yl)boronic acid
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Overview
Description
(6-Chloro-4-fluoropyridin-3-yl)boronic acid is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring, along with a boronic acid functional group
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the organoboron reagent (the boronic acid) to a metal catalyst, typically palladium . This transmetalation step is where the boronic acid interacts with its target, transferring the organic group from boron to palladium .
Biochemical Pathways
The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of (6-Chloro-4-fluoropyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the compound should be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 6-chloro-4-fluoropyridine using bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine, with the reaction mixture being heated to facilitate the formation of the boronic acid product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products:
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(6-Chloro-4-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of boron-containing compounds for biological studies and drug discovery.
Medicine: Investigated for its potential use in the treatment of diseases through the development of boron-based drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
- 2-Chloro-4-fluoropyridine
- 2-Chloro-4-fluoro-5-methylpyridine
- 2-Chloro-4-fluoro-3-methylpyridine
- 2-Chloro-4-fluoropyridin-3-ol
Comparison: (6-Chloro-4-fluoropyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, along with the boronic acid group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
(6-chloro-4-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBRHKIGZKJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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